molecular formula C6H14ClNO2 B2720159 [(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride CAS No. 1955557-67-1

[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride

Cat. No.: B2720159
CAS No.: 1955557-67-1
M. Wt: 167.63
InChI Key: GZPSBGQXCUGMDE-GEMLJDPKSA-N
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Description

[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield pyrrolidine-2-carboxylic acid, while reduction can produce pyrrolidin-2-ylmethanol.

Scientific Research Applications

[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride can be compared with other similar compounds such as:

    Pyrrolidine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a hydroxymethyl group.

    Pyrrolidin-2-ylmethanol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    N-alkoxycarbonyl pyrroles: These compounds have different substituents on the nitrogen atom, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-5-1-2-6(4-9)7-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPSBGQXCUGMDE-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@@H]1CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955557-67-1
Record name rac-[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride
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